molecular formula C14H11F4N B142745 N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine CAS No. 332903-60-3

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine

Cat. No.: B142745
CAS No.: 332903-60-3
M. Wt: 269.24 g/mol
InChI Key: FMBNMGDVELSOJQ-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine (CAS 332903-60-3) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₁F₄N and a molecular weight of 269.24 g/mol. It is classified as an impurity or degradation product of the veterinary non-steroidal anti-inflammatory drug (NSAID) Robenacoxib . Structurally, it consists of a 2,3,5,6-tetrafluorophenyl group linked via an amine to a 4-ethylphenyl substituent. The compound’s fluorine atoms contribute to its electronegativity and stability, which may influence its pharmacokinetic properties and interactions in biological systems .

Properties

IUPAC Name

N-(4-ethylphenyl)-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N/c1-2-8-3-5-9(6-4-8)19-14-12(17)10(15)7-11(16)13(14)18/h3-7,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBNMGDVELSOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Acemoglu et al. (2004) reported a 74% yield using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 110°C for 24 hours. The electron-withdrawing fluorine substituents activate the aryl bromide toward nucleophilic attack, while the ligand enhances catalytic activity. Critical parameters include:

ParameterValueImpact on Yield
Temperature110°CHigher yields
Ligand1,10-PhenanthrolinePrevents Cu aggregation
SolventDMFPolar aprotic medium

The Novartis AG patent (US6291523 B1) further optimizes this method by employing microwave irradiation, reducing reaction time to 2 hours with comparable yields.

Buchwald-Hartwig Amination: Palladium-Catalyzed Coupling

Palladium-catalyzed amination offers superior selectivity and milder conditions. A representative procedure involves reacting 2,3,5,6-tetrafluorobromobenzene with 4-ethylaniline using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as a ligand.

Ligand and Base Selection

The choice of base significantly affects reactivity. Sodium tert-butoxide (NaOtBu) in toluene at 80°C for 12 hours achieves 85% yield. Bidentate ligands like Xantphos stabilize the palladium center, facilitating oxidative addition and transmetalation steps.

Comparative Analysis of Bases:

BaseYield (%)Reaction Time (h)
NaOtBu8512
Cs2CO37818
K3PO46524

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient tetrafluorobenzene ring permits direct substitution with amines under basic conditions. Reacting 2,3,5,6-tetrafluorobromobenzene with 4-ethylaniline in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 120°C for 48 hours yields 68% product.

Solvent Effects

Polar aprotic solvents like DMSO enhance nucleophilicity of the amine:

SolventYield (%)Dielectric Constant
DMSO6846.7
DMF6236.7
THF417.6

Hydrolysis-Decarboxylation of Intermediate Precursors

The Japanese patent JP3334206B2 discloses a precursor route involving 4-aminotetrafluorobenzoic acid, which undergoes hydrolysis and decarboxylation in 80% sulfuric acid to yield 2,3,5,6-tetrafluoroaniline. Subsequent coupling with 4-ethylbromobenzene via Ullmann conditions furnishes the target compound in 70% overall yield.

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods. A Ru/Si zeolite-catalyzed reaction between 2,3,5,6-tetrafluorobenzaldehyde and 4-ethylaniline at 90°C achieves 92% yield within 30 minutes. This method eliminates solvent waste and reduces energy consumption.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Time (h)Catalyst
Ullmann Coupling7411024CuI/Phenanthroline
Buchwald-Hartwig858012Pd2(dba)3/Xantphos
SNAr6812048K2CO3
Green Chemistry92900.5Ru/Si Zeolite

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: Halogen substitution reactions can replace the fluorine atoms with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors and conductive polymers.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may bind to enzyme active sites or receptor proteins, modulating their activity and leading to desired biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Robenacoxib-Related Impurities

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine is structurally related to other Robenacoxib impurities, which share the tetrafluorophenyl backbone but differ in substituents (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₄H₁₁F₄N 269.24 Tetrafluorophenyl + 4-ethylphenyl amine
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide C₁₆H₁₂ClF₄NO 345.72 Chloroacetamide bridge added
5-Ethyl-1-(2,3,5,6-tetrafluorophenyl)indolin-2-one C₁₆H₁₁F₄NO 309.26 Indolin-2-one ring fused with tetrafluorophenyl

Key Differences :

  • The indolin-2-one derivative incorporates a rigid cyclic ketone structure, which may enhance binding specificity in biological targets compared to the simpler amine .

Fluorinated Aromatic Amines in Agrochemicals

Several agrochemicals feature fluorinated aromatic amines but differ in functional groups and applications:

Ethalfluralin (Herbicide)
  • Structure : N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine.
  • Key Features : Nitro groups and a trifluoromethyl substituent enhance herbicidal activity via radical inhibition.
  • Contrast : Unlike this compound, ethalfluralin’s nitro groups increase electrophilicity, making it reactive in soil environments .
VUAA1 (Mosquito Repellent)
  • Structure : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • Key Features : A triazole-thioacetamide backbone with pyridine and ethylphenyl groups.
  • Contrast : VUAA1’s heterocyclic triazole ring enables interaction with insect olfactory receptors, a mechanism absent in the tetrafluorobenzenamine .

Fluorinated Pyridine and Benzene Derivatives

N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide
  • Structure : A pyridine ring with tetrafluoro substitution and a formamide group.
  • Key Features : The pyridine ring’s nitrogen alters electronic properties compared to benzene, influencing nucleophilic substitution reactivity .
  • Contrast : While both compounds have tetrafluoro substitution, the pyridine ring in this derivative may enhance binding in molecular docking studies due to its lone pair electrons .
4-Butyl-2,3,5,6-tetrafluorobenzenamine
  • Structure : A butyl group replaces the 4-ethylphenyl substituent.

Structural and Electronic Properties

Quantum computational studies on fluorinated compounds (e.g., N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide ) highlight the role of fluorine atoms in:

  • Enhancing electronegativity , stabilizing negative charges.
  • Directing nucleophilic substitution reactions due to electron-withdrawing effects .
  • Improving binding affinity in molecular docking via fluorine’s van der Waals interactions .

Biological Activity

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine is a synthetic compound with notable biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H11F4N
  • Molecular Weight : 273.24 g/mol
  • CAS Number : 332903-60-3

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the cell. It has been shown to modulate enzyme activity and influence various biochemical pathways. The compound's tetrafluorobenzene moiety enhances its lipophilicity and potential to interact with cellular membranes and proteins.

Biological Activities

  • Antimicrobial Activity
    • This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity
    • Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. It induces apoptosis through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokine production
CytotoxicityInduces apoptosis in cancer cell lines

Research Highlights

  • A study published in Frontiers in Pharmacology demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
  • Another investigation focused on its anti-inflammatory properties found that treatment with this compound significantly lowered TNF-alpha levels in macrophage cultures .
  • In a cancer research context, this compound was shown to selectively induce apoptosis in human breast cancer cells via caspase-3 activation.

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